![molecular formula C8H17Cl2F3N2 B2818542 [1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine dihydrochloride CAS No. 1820648-49-4](/img/structure/B2818542.png)
[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine dihydrochloride: is a chemical compound with the molecular formula C8H16ClF3N2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is notable for its trifluoroethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine dihydrochloride typically involves the reaction of piperidine derivatives with trifluoroethylating agents. One common method includes the use of phenylsilane as a key reagent, which promotes the formation and reduction of imine intermediates, followed by cyclization and reduction steps . The reaction conditions often require the presence of a catalyst, such as an iron complex, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent transformation into the final product. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: [1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, [1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique trifluoroethyl group makes it valuable for introducing fluorine atoms into organic compounds, which can enhance their stability and bioactivity .
Biology: The compound is utilized in biological research to study the effects of fluorinated piperidine derivatives on biological systems. It can serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Fluorinated piperidine derivatives have shown promise in the development of drugs for various diseases, including cancer and neurological disorders .
Industry: Industrially, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it a valuable intermediate in the synthesis of high-value products .
Mécanisme D'action
The mechanism of action of [1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s binding affinity to target proteins, potentially modulating their activity. The compound may act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Fluorinated Piperidines: Compounds with fluorine atoms attached to the piperidine ring.
Trifluoroethylamines: Amines with a trifluoroethyl group attached to the nitrogen atom.
Uniqueness: [1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine dihydrochloride is unique due to the presence of both the piperidine ring and the trifluoroethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications. The trifluoroethyl group enhances the compound’s stability and bioactivity, distinguishing it from other piperidine derivatives .
Propriétés
IUPAC Name |
[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F3N2.2ClH/c9-8(10,11)6-13-3-1-2-7(4-12)5-13;;/h7H,1-6,12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUACIXJZQCARNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(F)(F)F)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Chloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone;2-chloro-2,2-difluoroacetic acid](/img/new.no-structure.jpg)
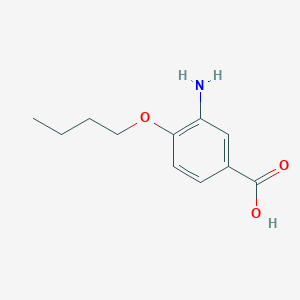

![1-(5-chloro-2-methoxyphenyl)-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2818464.png)
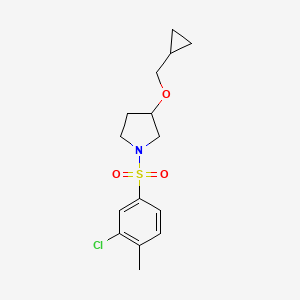
![methyl {[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B2818469.png)

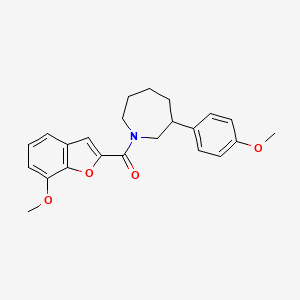

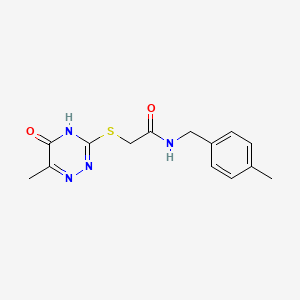
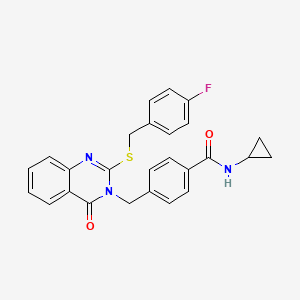


![2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B2818481.png)
